(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Overview
Description
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds related to "(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride" have been extensively studied for their unique chemical properties and synthesis methods. For instance, the synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene derivatives has been achieved with high enantio- and diastereoselectivity, starting from optically active cyclooctene derivatives prepared via enzymatic procedures (Takahashi et al., 2000). Such compounds have potential applications as cycloocta-1,5-diene equivalents in synthetic chemistry.
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of 9-azabicyclo[3.3.1]nona-2,6-diene have been utilized in novel synthetic pathways. For example, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions have been employed to synthesize heterofunctional 9-azabicyclo[4.2.1]nonadi(tri)enes, which contain a cholesterol fragment and demonstrate promising applications in material science due to their unique structural features (Kadikova et al., 2021).
Properties
IUPAC Name |
(1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMUZUGVHYEVMJ-KZYPOYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC=CC1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2CC=C[C@@H]1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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